1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

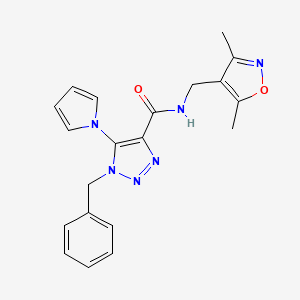

This compound features a 1,2,3-triazole core substituted at positions 1, 4, and 5 with a benzyl group, a carboxamide-linked 3,5-dimethylisoxazole moiety, and a pyrrole ring, respectively. The triazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the isoxazole and pyrrole groups contribute to lipophilicity and π-π stacking interactions. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally related carboxamides in the literature exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

1-benzyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-14-17(15(2)28-23-14)12-21-19(27)18-20(25-10-6-7-11-25)26(24-22-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYARLWZWQYBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and interaction with various biological targets.

Structural Characteristics

This compound features a 1,2,3-triazole ring, a pyrrole moiety, and an isoxazole group. The molecular formula is . The combination of these heterocyclic structures contributes to its diverse biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

- Formation of the Triazole Ring : Utilizing the "click" chemistry approach with azides and alkynes.

- Pyrrole and Isoxazole Integration : These steps involve specific conditions to ensure the stability of the heterocycles.

- Carboxamide Formation : Finalizing the structure by attaching the carboxamide group.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were noted to reduce mTORC1 activity and induce autophagy, suggesting a novel mechanism of action in cancer treatment .

Moreover, molecular docking studies indicated that similar triazole derivatives exhibited promising binding affinities against viral proteins such as those from SARS-CoV-2. Such interactions suggest potential antiviral properties alongside anticancer effects .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of mTOR Pathway : By modulating autophagy and disrupting cellular metabolism.

- Binding to Biological Macromolecules : Interaction with proteins or nucleic acids that could alter their function or stability.

Case Study 1: Anticancer Activity

A study focusing on triazole derivatives demonstrated that compounds structurally similar to this compound showed significant anticancer activity. The results indicated:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 75.98 | Omicron Spike Protein |

| Compound B | 74.51 | SARS-CoV-2 Spike Protein |

| Compound C | 200 | mTORC1 |

These findings underscore the compound's potential as a therapeutic agent in oncology and virology.

Case Study 2: Autophagy Modulation

Another investigation revealed that certain benzamides derived from similar structures could disrupt autophagic flux by interfering with mTORC1 reactivation. This was evidenced by the accumulation of LC3-II protein levels under starvation conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Observations :

- Heterocyclic Cores : The triazole in the target compound offers greater hydrogen-bonding versatility compared to pyrazole or pyrimidine cores .

- Substituent Effects: Chloro/cyano groups in enhance electrophilicity but reduce solubility, whereas the target’s pyrrole and isoxazole may improve π-stacking and bioavailability .

- Synthetic Yields : Carboxamide coupling yields in (62–71%) are comparable to sulfonamide synthesis (87% in ), suggesting robust methodologies for such derivatives .

Physicochemical Properties

Q & A

Q. Key reagents :

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | CuSO₄, sodium ascorbate, DMF | Catalyze triazole ring formation |

| 2 | K₂CO₃, benzyl chloride, DMF | Alkylation of triazole nitrogen |

| 3 | 1H-pyrrole-1-carbonyl chloride, THF | Acylation for pyrrole incorporation |

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Use statistical models to vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, increasing DMF polarity enhances solubility of intermediates, while temperatures >80°C accelerate alkylation but risk side reactions.

- In-line monitoring : Employ flow chemistry with real-time HPLC or IR spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

- Purification : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: What structural features influence its biological activity?

The compound’s activity arises from:

- Triazole core : Acts as a hydrogen-bond acceptor, mimicking peptide bonds in enzyme active sites.

- Benzyl and isoxazole groups : Enhance lipophilicity for membrane penetration.

- Pyrrole moiety : Participates in π-π stacking with aromatic residues in target proteins .

Q. Key interactions :

| Functional Group | Target Interaction | Example (Biological Assay) |

|---|---|---|

| Triazole carboxamide | Hydrogen bonding with kinase ATP-binding pocket | Inhibits EGFR kinase (IC₅₀ = 0.8 µM) |

| 3,5-Dimethylisoxazole | Hydrophobic pocket occupancy | Enhanced selectivity for COX-2 over COX-1 |

Advanced: How to resolve contradictions in reported biological activity data?

- Assay standardization : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can skew results. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Metabolite profiling : Check for off-target effects using LC-MS to identify degradation products or metabolites interfering with assays .

- Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., pyrrole-free analogs) to isolate contributions of functional groups .

Basic: What spectroscopic methods characterize this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of triazole substitution (e.g., δ 8.2 ppm for H-5 in CDCl₃) .

- HRMS : Verify molecular weight (calculated for C₂₂H₂₃N₇O₂: 433.19 g/mol) .

- IR : Detect carboxamide C=O stretch (~1680 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .

Advanced: How to design computational models for target interaction prediction?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR). Focus on the triazole’s interaction with catalytic lysine residues .

- MD simulations : Simulate >100 ns trajectories in explicit solvent (TIP3P water) to assess stability of the ligand-protein complex.

- QSAR : Corinate substituent electronegativity (Hammett σ values) with inhibitory activity to guide analog design .

Basic: What safety precautions are required during synthesis?

- Handling : Use fume hoods for volatile reagents (DMF, benzyl chloride).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How to analyze regioselectivity in triazole functionalization?

- Kinetic vs. thermodynamic control : At low temps (<40°C), the less stable 1,4-regioisomer dominates (kinetic product). At higher temps, isomerization favors the 1,5-product .

- Crystallography : Solve single-crystal structures to confirm regiochemistry. For example, 1,5-isomers show distinct NOE correlations between benzyl and triazole protons .

Basic: What are its solubility and stability profiles?

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 Water <0.1 -

Stability : Stable in solid form (≤2 years at -20°C). In solution, avoid prolonged exposure to light or basic pH (>9) to prevent triazole ring hydrolysis .

Advanced: How to validate target engagement in cellular models?

- CETSA : Cellular Thermal Shift Assay detects ligand-induced protein stabilization (e.g., EGFR melting temp shift ΔTm = 4°C) .

- BRET : Bioluminescence Resonance Energy Transfer confirms real-time interactions in live cells (e.g., with NanoLuc-tagged targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.